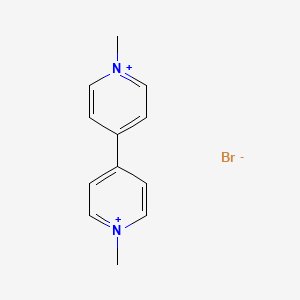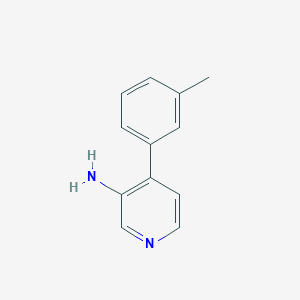
N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a synthetic intermediate in the preparation of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide typically involves the reaction of 4-bromo-2-aminopyridine with azetidine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction conditions are generally mild, and the product is obtained in good yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the reaction.
Major Products: The major products formed from these reactions include various substituted azetidine-3-carboxamides, N-oxides, and reduced derivatives, which can be further utilized in the synthesis of complex organic molecules .
科学研究应用
N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its potential biological activity.
作用机制
The mechanism of action of N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system under study .
相似化合物的比较
N-(Pyridin-2-yl)azetidine-3-carboxamide: Similar structure but lacks the bromine atom, leading to different reactivity and biological activity.
N-(4-Chloropyridin-2-yl)azetidine-3-carboxamide: Similar structure with a chlorine atom instead of bromine, which may result in different chemical properties and biological effects.
N-(4-Fluoropyridin-2-yl)azetidine-3-carboxamide:
Uniqueness: N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties .
属性
分子式 |
C9H10BrN3O |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
N-(4-bromopyridin-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10BrN3O/c10-7-1-2-12-8(3-7)13-9(14)6-4-11-5-6/h1-3,6,11H,4-5H2,(H,12,13,14) |
InChI 键 |
ODGVNNGVZFXAON-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C(=O)NC2=NC=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)




![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)
